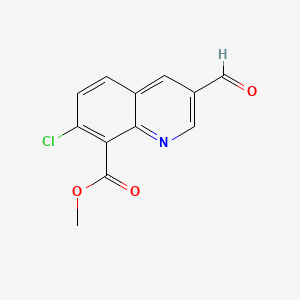

Methyl7-chloro-3-formylquinoline-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl7-chloro-3-formylquinoline-8-carboxylate is a quinoline derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Quinoline derivatives are notable for their biological activities, including antimalarial, antibacterial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl7-chloro-3-formylquinoline-8-carboxylate typically involves the Vilsmeier-Haack reaction, which is a formylation reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . This method is efficient, yielding high amounts of the desired product under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Vilsmeier-Haack reactions, utilizing automated systems to ensure consistency and efficiency. The process involves careful control of reaction conditions, including temperature and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl7-chloro-3-formylquinoline-8-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the formyl group to an alcohol.

Substitution: This reaction can replace the chlorine atom with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products Formed

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include alcohols.

Substitution: Products may include various substituted quinoline derivatives.

Scientific Research Applications

Methyl7-chloro-3-formylquinoline-8-carboxylate has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and antimalarial properties.

Medicine: Investigated for its anticancer properties, particularly against breast and colon cancer cell lines.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl7-chloro-3-formylquinoline-8-carboxylate involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit essential enzymes in bacterial or protozoal cells, leading to cell death . In anticancer applications, it may induce apoptosis in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Chloroquine: Known for its antimalarial properties.

Quinoline: The parent compound with various derivatives having different biological activities.

2-chloro-3-formyl-8-methylquinoline: Another quinoline derivative with similar synthetic routes.

Uniqueness

Methyl7-chloro-3-formylquinoline-8-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its formyl and carboxylate groups make it a versatile intermediate in organic synthesis, while its chloro substituent enhances its antimicrobial properties .

Biological Activity

Methyl7-chloro-3-formylquinoline-8-carboxylate is a derivative of quinoline, recognized for its structural complexity and potential biological activities. This compound features a carboxylate group at the 8-position, a formyl group at the 3-position, and a chlorine substituent at the 7-position. Quinoline derivatives are well-documented for their diverse biological profiles, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis typically involves multi-step processes that may include reactions such as magnesiation and electrophilic substitution, which allow for the introduction of various functional groups to enhance biological activity .

Biological Activities

This compound has been implicated in several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that quinoline derivatives exhibit significant antibacterial properties. For instance, related compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, with inhibition zones indicating effectiveness in combating infections .

- Anticancer Properties : Quinoline derivatives have been studied for their potential to inhibit tumor growth and progression. Research indicates that they may interfere with angiogenesis, a critical process in tumor development. Compounds similar to this compound have demonstrated the ability to reduce cell migration and proliferation in cancer cell lines .

- Antioxidant Activity : The antioxidant potential of quinoline derivatives has been explored, with some compounds demonstrating moderate radical scavenging activity. This property is crucial for mitigating oxidative stress-related damage in cells .

Case Study 1: Antibacterial Activity

A study evaluated various quinoline derivatives, including this compound, against common bacterial strains. Results indicated that this compound exhibited notable antibacterial activity, particularly against Pseudomonas aeruginosa and Escherichia coli. The mean inhibition zones measured were significantly higher than those of standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Mechanisms

In vitro experiments using breast carcinoma cell lines have shown that this compound can induce apoptosis and inhibit cell cycle progression. The compound was found to downregulate key proteins involved in cell survival pathways, suggesting its potential utility as an anticancer agent .

Comparative Analysis with Other Quinoline Derivatives

The following table summarizes the biological activities of this compound compared to other related quinoline compounds:

| Compound Name | Antibacterial Activity | Anticancer Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 2-Chloroquinoline-3-carbaldehyde | Moderate | High | Low |

| 8-Hydroxyquinoline | Low | Moderate | High |

| Quinolinic Acid | Moderate | Low | Moderate |

Properties

Molecular Formula |

C12H8ClNO3 |

|---|---|

Molecular Weight |

249.65 g/mol |

IUPAC Name |

methyl 7-chloro-3-formylquinoline-8-carboxylate |

InChI |

InChI=1S/C12H8ClNO3/c1-17-12(16)10-9(13)3-2-8-4-7(6-15)5-14-11(8)10/h2-6H,1H3 |

InChI Key |

QTWWGNIIEBOVLB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC2=CC(=CN=C21)C=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.